molecular formula C11H11NOS B1343877 4-(2-Thienylmethoxy)aniline CAS No. 179246-28-7

4-(2-Thienylmethoxy)aniline

Cat. No.: B1343877
CAS No.: 179246-28-7
M. Wt: 205.28 g/mol
InChI Key: LMGDKAKXCLDPAU-UHFFFAOYSA-N
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Description

4-(2-Thienylmethoxy)aniline is an organic compound with the molecular formula C11H11NOS It consists of an aniline moiety substituted with a thienylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienylmethoxy)aniline typically involves the reaction of 4-hydroxyaniline with 2-thienylmethanol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

4-Hydroxyaniline+2-ThienylmethanolThis compound\text{4-Hydroxyaniline} + \text{2-Thienylmethanol} \rightarrow \text{this compound} 4-Hydroxyaniline+2-Thienylmethanol→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Thienylmethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Thienylmethoxy)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its thienylmethoxy group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but with a methoxy group instead of a thienylmethoxy group.

    4-(2-Furylmethoxy)aniline: Similar structure but with a furylmethoxy group instead of a thienylmethoxy group.

Uniqueness: 4-(2-Thienylmethoxy)aniline is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(thiophen-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDKAKXCLDPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622516
Record name 4-[(Thiophen-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-28-7
Record name 4-[(Thiophen-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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